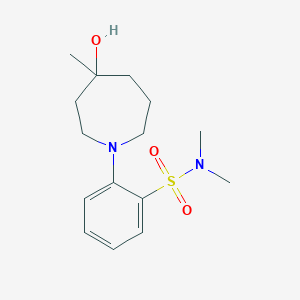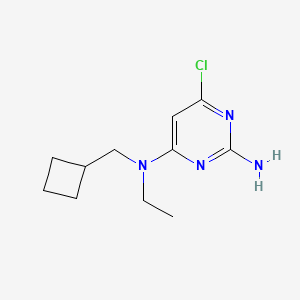
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide, also known as HMBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBD is a member of the sulfonamide family, which has been extensively studied for their therapeutic properties.
作用机制
The mechanism of action of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide is based on its ability to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons, which is a crucial step in many physiological processes. By inhibiting carbonic anhydrases, this compound can disrupt these processes and lead to various physiological effects, such as acidosis, hyperventilation, and bone resorption. The precise mechanism of how this compound induces apoptosis and inhibits cell proliferation in cancer cells is not well understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target enzyme and tissue. Inhibition of carbonic anhydrases by this compound can lead to acidosis, hyperventilation, and bone resorption, as mentioned above. This compound has also been found to inhibit the activity of other enzymes, such as urease, which is involved in the metabolism of urea in bacteria. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, possibly through the activation of caspases and the downregulation of anti-apoptotic proteins.
实验室实验的优点和局限性
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. This compound can be easily synthesized and purified, and its activity can be measured using various assays, such as enzyme inhibition assays, cell viability assays, and western blotting. However, this compound also has some limitations, such as its potential toxicity and off-target effects. This compound can inhibit not only carbonic anhydrases but also other enzymes, which can lead to unwanted side effects. Therefore, careful dose optimization and target validation are required for the safe and effective use of this compound in lab experiments.
未来方向
There are several future directions for the study of 2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent and to elucidate its mechanism of action in cancer cells. Another direction is to explore its applications in other fields, such as materials science and environmental science. This compound can be used as a building block for the synthesis of various metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. This compound can also be used as a tool to study the role of sulfonamide-binding proteins in drug resistance and enzyme catalysis. Overall, the study of this compound has the potential to lead to the development of new drugs and materials with important applications in various fields.
合成方法
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the condensation of 4-hydroxy-4-methylazepan-1-amine with N,N-dimethylbenzenesulfonyl chloride. The resulting product is then purified through crystallization and recrystallization. The purity and yield of the product can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst.
科学研究应用
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, such as acid-base balance, respiration, and bone resorption. This compound has also been investigated for its potential use as an antitumor agent, as it has been found to induce apoptosis and inhibit cell proliferation in cancer cells. In biochemistry, this compound has been used as a tool to study the structure and function of sulfonamide-binding proteins, which play important roles in enzyme catalysis and drug resistance. In materials science, this compound has been utilized as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
属性
IUPAC Name |
2-(4-hydroxy-4-methylazepan-1-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-15(18)9-6-11-17(12-10-15)13-7-4-5-8-14(13)21(19,20)16(2)3/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNYXGBBLQIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C2=CC=CC=C2S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)







![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)